molecular formula C8H8INO B8768549 6-Iodo-1,3-dihydroisobenzofuran-5-amine

6-Iodo-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B8768549
M. Wt: 261.06 g/mol
InChI Key: BGBSQTWYUZRQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1,3-dihydroisobenzofuran-5-amine is a halogenated derivative of the 1,3-dihydroisobenzofuran scaffold, featuring an iodine atom at the 6-position and an amine group at the 5-position. This compound is part of a broader class of substituted isobenzofurans, which are valued in medicinal and synthetic chemistry for their fused bicyclic structure and functional versatility. Key properties include:

  • Molecular formula: C₈H₈INO (inferred from and analogs).
  • Molecular weight: ~275.03 g/mol (estimated based on iodine's contribution).
  • Storage: Requires storage under inert gas (nitrogen/argon) at 2–8°C, similar to its benzodioxole analog ().

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

6-iodo-1,3-dihydro-2-benzofuran-5-amine

InChI

InChI=1S/C8H8INO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4,10H2

InChI Key

BGBSQTWYUZRQBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CO1)I)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key analogs and their properties:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
6-Iodo-1,3-dihydroisobenzofuran-5-amine Iodo C₈H₈INO ~275.03 Not explicitly listed (discontinued) Halogenated; potential bioactivity
6-Chloro-1,3-dihydroisobenzofuran-5-amine Chloro C₈H₈ClNO 169.61 2304496-03-3 Smaller halogen; higher reactivity
6-Nitro-2,3-dihydrobenzofuran-5-amine Nitro C₈H₈N₂O₃ 180.16 CID 13069187 Electron-withdrawing group; acidic amine
6-Iodo-1,3-benzodioxol-5-amine Iodo (benzodioxole core) C₇H₆INO₂ 263.03 1000802-34-5 Benzodioxole ring; altered oxygen arrangement
1,3-Dihydroisobenzofuran-5-amine (base) None C₈H₉NO 135.16 61964-08-7 Parent compound; minimal steric hindrance

Physicochemical Properties

  • Polarity : The nitro derivative (C₈H₈N₂O₃) is more polar than halogenated analogs due to its electron-withdrawing nitro group, affecting solubility and chromatographic behavior.
  • Stability : Iodo compounds are generally less stable than chloro analogs due to weaker C–I bonds, necessitating inert storage conditions ().
  • Bioactivity : The parent compound (1,3-dihydroisobenzofuran-5-amine) has been used in antimicrobial and anticancer research (), suggesting that halogenation or nitration could modulate potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.